4-(Benzyloxy)-N-methoxy-N-methylbenzamide
Overview
Description
4-(Benzyloxy)-N-methoxy-N-methylbenzamide (MBMB) is an organic compound with a variety of applications in research and industry. It is a derivative of benzoic acid and is used in the synthesis of several compounds, including pharmaceuticals and other organic materials. MBMB is also used in the synthesis of a wide range of other compounds, such as dyes and pigments. MBMB has been used in several scientific and research applications, including biochemical and physiological studies.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Studies have shown that derivatives of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide are used in the synthesis of various heterocyclic compounds. For example, irradiation of related benzamide compounds led to the formation of narwedine-type enones, which are significant in heterocyclic compound synthesis (Kametani et al., 1972).
Development of Radioligands
A study on the development of novel sigma-2 receptor probes highlighted the synthesis and evaluation of benzamide analogs. Such research is crucial for developing radioligands for various medical applications, particularly in imaging and diagnostics (Xu et al., 2005).
Anticancer Agent Synthesis
Benzamide derivatives, closely related to this compound, have been utilized in the synthesis of potential anticancer agents. One such study involved synthesizing fusarentin methyl ethers, highlighting the benzamide's role in developing new anticancer therapies (Mcnicholas et al., 1996).
Metabolic Conversion Studies
Another study investigated the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds. Understanding these metabolic processes is crucial for developing safer and more effective pharmaceuticals (Ross et al., 1983).
Neuroleptic Drug Development
Research on neuroleptic substituted benzamide drugs included theoretical conformational analysis of 4-piperidyl-o-methoxybenzamides. Such studies aid in understanding the active conformers of these drugs and their interaction with dopamine receptors (van de Waterbeemd & Testa, 1983).
Structural Analysis in Crystallography
In crystallography, the structure of benzamide derivatives has been analyzed to understand unique intermolecular interactions. This is essential in materials science and drug design, where molecular interactions play a crucial role (Saeed & Simpson, 2012).
PET Radiotracer Development
Benzamide derivatives are also used in the development of PET radiotracers for assessing various biological transporters. One such study synthesized a novel analog of 4-benzyloxy-3,5-dimethoxy-N-methylbenzamide for this purpose (Tian et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methoxy-N-methyl-4-phenylmethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(19-2)16(18)14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSYRZXOLSGCFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462026 | |
Record name | 4-(Benzyloxy)-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
252199-28-3 | |
Record name | 4-(Benzyloxy)-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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